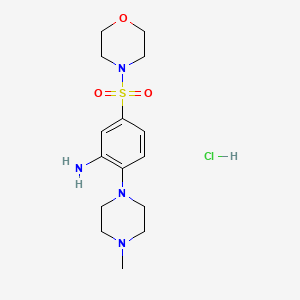

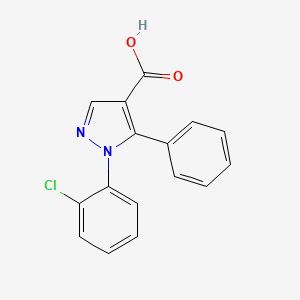

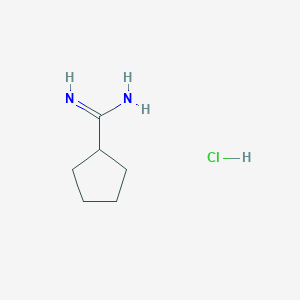

![molecular formula C10H10N4O B1416778 N-{1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethylidene}hydroxylamine CAS No. 941400-50-6](/img/structure/B1416778.png)

N-{1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethylidene}hydroxylamine

Vue d'ensemble

Description

1,2,4-Triazole derivatives are a class of heterocyclic compounds containing nitrogen atoms. They are important active pharmaceutical scaffolds and are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

Synthesis Analysis

A series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids was successfully synthesized and their structures were established by NMR and MS analysis . Another study reported the synthesis of nineteen novel 1,2,4-triazole derivatives including 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-ones .

Molecular Structure Analysis

The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .

Chemical Reactions Analysis

The redox properties of a new 3D coordination polymer derived from a tris(4-(1H-1,2,4-triazol-1-yl)phenyl)amine were elucidated by solid state electrochemical and spectroelectrochemical data .

Physical And Chemical Properties Analysis

The compounds synthesized are thermally stable with decomposition onset temperatures ranging from 147–228 °C, exhibit acceptable densities (1.77–1.80 g cm −3), and optimal oxygen balance .

Applications De Recherche Scientifique

Chemical Synthesis and Reactivity N-{1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethylidene}hydroxylamine is part of the broader category of triazole derivatives, which have been extensively studied for their diverse chemical reactivity and potential applications in various fields, including pharmaceuticals and material science. Triazole derivatives, including those related to the specified compound, are known for their ability to undergo multiple chemical transformations, leading to a wide range of biologically active compounds. These transformations include cycloaddition reactions, nucleophilic substitutions, and modifications at various positions of the triazole ring, allowing for the synthesis of complex molecules with potential therapeutic applications (Soler-Jofra, Pérez, & van Loosdrecht, 2020; Ohloblina, 2022).

Antimicrobial and Antifungal Activities Compounds structurally related to N-{1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethylidene}hydroxylamine, specifically those within the 1,2,4-triazole class, have been investigated for their antimicrobial and antifungal properties. These studies have highlighted the potential of triazole derivatives as scaffolds for developing new antimicrobial agents. Their effectiveness against a range of bacterial and fungal pathogens suggests the possibility of leveraging the triazole core for the design of novel antimicrobial compounds (Kaplaushenko, 2019; Khan & Giridhar, 2015).

Antioxidant Properties The antioxidant potential of hydroxylamine derivatives, including those related to the specified compound, is an area of significant interest. These compounds exhibit strong radical scavenging activities, which can be beneficial in various biomedical applications, including the mitigation of oxidative stress-related diseases. The presence of the hydroxylamine group, in particular, contributes to their antioxidant capacity, making them suitable candidates for further exploration in the development of antioxidant therapies (Shahidi & Chandrasekara, 2010).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

(NE)-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O/c1-8(13-15)9-2-4-10(5-3-9)14-7-11-6-12-14/h2-7,15H,1H3/b13-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVOXRSCTXMFUFJ-MDWZMJQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NO)C1=CC=C(C=C1)N2C=NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\O)/C1=CC=C(C=C1)N2C=NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethylidene}hydroxylamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

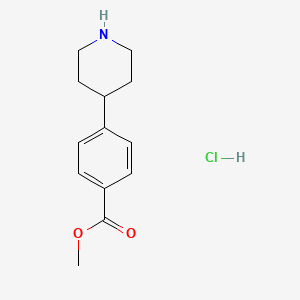

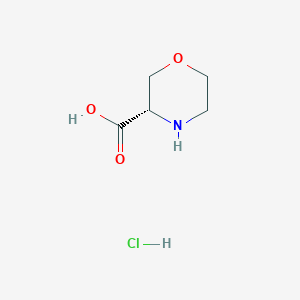

![1-[4-(Trifluoromethyl)benzoyl]piperazine hydrochloride](/img/structure/B1416712.png)

![Ethyl[(2-nitrophenyl)methyl]amine hydrochloride](/img/structure/B1416717.png)